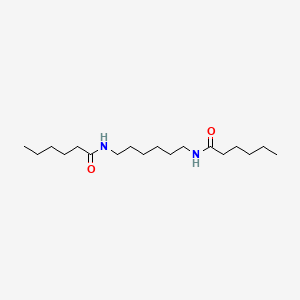

Hexanamide, N,N'-1,6-hexanediylbis-

Description

N,N'-1,6-Hexanediylbis(hexanamide), a distinct bis-amide compound, serves as a focal point for understanding the structural and functional roles of diamides in chemical synthesis and material science. Its molecular structure, featuring two hexanamide (B146200) groups linked by a six-carbon aliphatic chain, provides a unique platform for investigating the interplay of hydrogen bonding and hydrophobic interactions. This introduction sets the stage for a detailed examination of its relevance in contemporary research.

Properties

CAS No. |

21150-81-2 |

|---|---|

Molecular Formula |

C18H36N2O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

N-[6-(hexanoylamino)hexyl]hexanamide |

InChI |

InChI=1S/C18H36N2O2/c1-3-5-9-13-17(21)19-15-11-7-8-12-16-20-18(22)14-10-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |

InChI Key |

FEEWLVLWKFQOFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCCCCCNC(=O)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for N,n 1,6 Hexanediylbis Hexanamide

Established Reaction Pathways for the Formation of N-[6-(hexanoylamino)hexyl]hexanamide

The primary and most direct route to N,N'-1,6-hexanediylbis(hexanamide) involves the formation of two amide linkages between a six-carbon diamine and two six-carbon acyl units.

The most established method for forming the amide bonds in N,N'-1,6-hexanediylbis(hexanamide) is through the condensation reaction of 1,6-diaminohexane with two equivalents of a hexanoic acid derivative. libretexts.org The reactivity of the carboxylic acid derivative is key to the reaction conditions required.

Using Hexanoyl Chloride: The reaction of an acid chloride with an amine is a highly efficient method for amide synthesis. nih.gov In this case, 1,6-diaminohexane would be reacted with two molar equivalents of hexanoyl chloride. This reaction is typically rapid and highly exothermic. wikipedia.org To prevent the protonation of the unreacted amine groups by the hydrochloric acid byproduct, a base is generally added to the reaction mixture to act as an acid scavenger. researchgate.net Pyridine or a tertiary amine like triethylamine (B128534) are common choices. researchgate.netresearchgate.net The reaction can be carried out in a variety of organic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). libretexts.orgresearchgate.net

A common technique that could be employed for this synthesis is interfacial polymerization. In this method, the 1,6-diaminohexane is dissolved in an aqueous phase, often with a base like sodium hydroxide, while the hexanoyl chloride is dissolved in an immiscible organic solvent like hexane (B92381) or DCM. libretexts.org The reaction occurs at the interface of the two liquid layers. While this is typically used to create long polymer chains, by carefully controlling the stoichiometry, it can be adapted for the synthesis of the bis-amide monomer.

Using Hexanoic Acid: Direct condensation of a carboxylic acid and an amine to form an amide is also possible but generally requires more forcing conditions, such as high temperatures (typically over 150-200°C) and the removal of water to drive the equilibrium towards the product. libretexts.orgeupegypt.com This is the principle behind the industrial production of Nylon 6,6 from adipic acid and 1,6-diaminohexane, where the reactants are heated under pressure. eupegypt.comwikipedia.org For the synthesis of the discrete bis-amide, a similar approach involving heating hexanoic acid and 1,6-diaminohexane in a 2:1 molar ratio, potentially with a catalyst to facilitate dehydration, could be employed.

The reaction mechanism for the acylation of 1,6-diaminohexane with hexanoyl chloride begins with the nucleophilic attack of the nitrogen atom of one of the amine groups on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the first amide bond. A proton is then removed from the nitrogen, typically by a base, to yield the mono-acylated intermediate, N-(6-aminohexyl)hexanamide. This process is then repeated at the second amino group to form the final product, N,N'-1,6-hexanediylbis(hexanamide).

While direct condensation is the most straightforward approach, other methods for the synthesis of symmetric bis-amides have been developed, although not specifically documented for N,N'-1,6-hexanediylbis(hexanamide). These include:

Solvent-Free Synthesis: For some bis-amides, solvent-free reactions have been shown to be effective. This typically involves heating a mixture of an aldehyde and an amide at high temperatures (e.g., 100°C). sharif.edu While this specific methodology applies to N,N'-alkylidene bisamides, it highlights a green chemistry approach that minimizes solvent waste.

Boron-Mediated Amidation: Borate (B1201080) esters, such as B(OCH₂CF₃)₃, have been developed as effective reagents for the direct amidation of carboxylic acids with amines under milder conditions than traditional thermal condensation. acs.org These reactions are often high-yielding and can be purified through simple filtration, avoiding extensive chromatography. acs.org This method could potentially be applied to the reaction of hexanoic acid and 1,6-diaminohexane.

Kinetic and Thermodynamic Considerations in Bis-amide Synthesis

The formation of N,N'-1,6-hexanediylbis(hexanamide) is governed by both kinetic and thermodynamic factors. The reaction between an acid chloride and an amine is thermodynamically very favorable and has fast kinetics, often occurring rapidly even at room temperature. wikipedia.org The primary barrier to the reaction is the activation energy required for the nucleophilic attack.

In contrast, the direct condensation of a carboxylic acid with an amine is an equilibrium-controlled process. The equilibrium constant for this reaction is not overwhelmingly large, and thus, the removal of the water byproduct is essential to drive the reaction to completion and achieve a high yield of the bis-amide. wikipedia.org

The synthesis of the bis-amide from a diamine involves two successive acylation steps. The kinetics of the second acylation may differ from the first. After the first amine group is acylated, the electron-withdrawing character of the newly formed amide group can decrease the nucleophilicity of the remaining amine group, potentially slowing down the second reaction step.

Catalytic Strategies and Optimization for Enhanced Yield and Selectivity

For direct amidation reactions using carboxylic acids, catalysts are often employed to increase the reaction rate. These are typically acidic catalysts that function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.

In the context of producing related compounds, various catalytic systems have been explored. For instance, in the synthesis of N,N'-dialkylalkanediamines, controlling reaction temperature and pressure is crucial for maximizing yield and minimizing byproducts. ntu.edu.tw While not directly applicable to amide formation, this highlights the importance of process optimization. For amide synthesis specifically, borate esters can be considered catalytic in the sense that they are regenerated during the reaction cycle, although they are often used in stoichiometric amounts. acs.org

The choice of base in the acid chloride reaction can also be considered a catalytic strategy. While its primary role is to scavenge the acid byproduct, the nature of the base can influence the reaction rate and the ease of purification.

Post-Synthesis Purification and Isolation Techniques

The purification of N,N'-1,6-hexanediylbis(hexanamide) from the crude reaction mixture is a critical step to obtain a product of high purity. The choice of method depends on the synthetic route employed and the nature of the impurities.

Washing and Filtration: If the bis-amide precipitates from the reaction mixture, it can be isolated by filtration. Subsequent washing with appropriate solvents can remove unreacted starting materials and byproducts. For example, if synthesized from an acid chloride, washing with water would remove the hydrochloride salt of the base used, and washing with a non-polar solvent could remove any remaining hexanoyl chloride.

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude bis-amide would be dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure compound should crystallize out, leaving impurities dissolved in the solvent. Potential solvents for recrystallizing bis-amides include ethanol, acetonitrile (B52724), or mixtures of solvents like ethyl acetate (B1210297) and hexane. researchgate.netsharif.edu

Chromatography: If recrystallization is not sufficient to achieve the desired purity, chromatographic techniques can be employed.

Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. A solvent system would be chosen to allow for the separation of the desired bis-amide from any byproducts, such as the mono-acylated intermediate or unreacted starting materials. acs.org

Gas Chromatography (GC): For analytical purposes to check purity, GC can be used, potentially coupled with a mass spectrometer (GC-MS) or a nitrogen-specific detector for enhanced sensitivity and specificity towards the nitrogen-containing bis-amide. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another powerful tool for both analysis and preparative purification. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is commonly used for the separation of amides.

Advanced Spectroscopic and Chromatographic Characterization of N,n 1,6 Hexanediylbis Hexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N,N'-1,6-hexanediylbis(hexanamide). The molecule's symmetrical nature simplifies its NMR spectra, with signals corresponding to the hexanamide (B146200) and the 1,6-hexanediyl linker moieties.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Due to the molecule's symmetry, only half of the protons are unique. The spectrum is characterized by distinct signals for the hexanoyl group's alkyl chain, the hexamethylene bridge, and the amide protons. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons closer to the amide nitrogen and carbonyl group appearing further downfield.

Key features of the predicted ¹H NMR spectrum include a triplet for the terminal methyl (CH₃) group, multiplets for the various methylene (B1212753) (CH₂) groups in both the hexanoyl and hexanediyl parts of the molecule, and a broad signal for the amide (N-H) proton.

Table 1: Predicted ¹H NMR Spectral Data for N,N'-1,6-Hexanediylbis(hexanamide)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (hexanoyl) | ~0.9 | Triplet | 6H |

| CH₂ (hexanoyl, 3 positions) | ~1.3 | Multiplet | 12H |

| CH₂ (α to C=O) | ~2.2 | Triplet | 4H |

| CH₂ (internal, hexanediyl) | ~1.3-1.4 | Multiplet | 4H |

| CH₂ (β to NH) | ~1.5 | Multiplet | 4H |

| CH₂ (α to NH) | ~3.2 | Quartet | 4H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. For the symmetrical N,N'-1,6-hexanediylbis(hexanamide), this results in a spectrum with fewer signals than the total number of carbon atoms. docbrown.infolibretexts.org The most downfield signal corresponds to the carbonyl carbon of the amide group due to its significant deshielding. The carbons of the alkyl chains appear in the upfield region of the spectrum. The carbon attached to the nitrogen is also shifted downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for N,N'-1,6-Hexanediylbis(hexanamide)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~173 |

| CH₃ (hexanoyl) | ~14 |

| CH₂ (hexanoyl chain) | ~22, ~25, ~31 |

| CH₂ (α to C=O) | ~36 |

| CH₂ (internal, hexanediyl) | ~26 |

| CH₂ (β to NH) | ~29 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. sdsu.edu For N,N'-1,6-hexanediylbis(hexanamide), COSY would show correlations between the adjacent CH₂ groups along the hexanoyl and hexanediyl chains, confirming their sequential arrangement. For instance, the protons at ~3.2 ppm (α to NH) would show a cross-peak with the protons at ~1.5 ppm (β to NH).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.eduyoutube.com This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~36 ppm, confirming the assignment of the methylene group alpha to the carbonyl.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons separated by two or three bonds. columbia.edu This is particularly useful for connecting different spin systems separated by heteroatoms or quaternary carbons. Key HMBC correlations would include a cross-peak between the amide proton (NH) and the carbonyl carbon (C=O), as well as between the protons alpha to the nitrogen (CH₂-N) and the carbonyl carbon, firmly establishing the amide linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For N,N'-1,6-hexanediylbis(hexanamide) (C₁₈H₃₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. nih.gov

Molecular Formula: C₁₈H₃₆N₂O₂

Monoisotopic Mass: 312.2777 g/mol nih.gov

Predicted [M+H]⁺: 313.2855

An experimental HRMS value matching this predicted mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a series of product ions. The fragmentation pattern provides a "fingerprint" that can be used to elucidate the molecular structure. researchgate.net For N,N'-1,6-hexanediylbis(hexanamide), fragmentation would likely occur at the amide bonds, which are the most labile parts of the structure.

Characteristic fragmentation pathways would include:

Cleavage of the C-N bond of the amide: This would lead to the formation of a hexanoyl acylium ion and a corresponding neutral loss.

Cleavage alpha to the nitrogen in the hexanediyl chain: This would result in fragmentation of the linker.

Table 3: Predicted Key MS/MS Fragments for [C₁₈H₃₆N₂O₂ + H]⁺

| Predicted m/z | Proposed Fragment Structure/Identity |

|---|---|

| 214.21 | [M - C₆H₁₁O + H]⁺ (Loss of a hexanoyl group) |

| 116.10 | [C₆H₁₃NO + H]⁺ (Hexanamide) |

| 114.12 | [C₆H₁₄N₂ + H]⁺ (Protonated 1,6-Hexanediamine (B7767898) after cleavage) |

Analysis of these fragments allows for the reconstruction of the molecule, confirming the presence of the two hexanamide units linked by a 1,6-hexanediyl bridge.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of chemical bonds. For a molecule like N,N'-1,6-hexanediylbis(hexanamide), the spectra are dominated by features corresponding to the secondary amide groups and the long polymethylene chains.

The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration typically appears as a strong band in the IR spectrum, generally in the region of 3300 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, is found in the 1680-1630 cm⁻¹ range and is typically strong in the IR and weak in the Raman spectra. Conversely, the Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears around 1570-1515 cm⁻¹ and is strong in the IR. The Amide III band is a complex mix of vibrations and is observed in the 1300-1200 cm⁻¹ region.

The hexanediyl and hexanoyl portions of the molecule contribute characteristic alkane signals. The asymmetric and symmetric stretching vibrations of the CH₂ groups are prominent in the 2925 cm⁻¹ and 2855 cm⁻¹ regions, respectively. Additionally, CH₂ bending (scissoring) vibrations are observed near 1465 cm⁻¹. core.ac.uk Computational studies using methods like Density Functional Theory (DFT) can further aid in the precise assignment of these vibrational modes by predicting the frequencies with high accuracy. nih.goveurjchem.com

Table 1: Key Vibrational Band Assignments for N,N'-1,6-Hexanediylbis(hexanamide)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Notes |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Strong and sharp in IR for secondary amides. |

| C-H Asymmetric Stretch (CH₂) | 2935 - 2915 | Strong in both IR and Raman. |

| C-H Symmetric Stretch (CH₂) | 2865 - 2845 | Strong in both IR and Raman. |

| Amide I (C=O Stretch) | 1680 - 1630 | Very strong in IR, variable in Raman. |

| Amide II (N-H Bend & C-N Stretch) | 1570 - 1515 | Strong in IR, moderate in Raman. |

| CH₂ Bending (Scissor) | 1475 - 1465 | Moderate intensity in IR. |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular hydrogen bonding.

High-Resolution Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for separating N,N'-1,6-hexanediylbis(hexanamide) from a mixture of reactants, by-products, and other impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes .

Gas Chromatography is highly effective for the analysis of volatile and thermally stable compounds. Due to its high molecular weight and the presence of polar amide groups capable of strong hydrogen bonding, N,N'-1,6-hexanediylbis(hexanamide) exhibits low volatility, making its direct analysis by GC challenging. The technique is, however, exceptionally well-suited for identifying and quantifying volatile impurities that may be present in a sample.

Potential volatile impurities include residual solvents or unreacted starting materials like 1,6-hexanediamine. For such analyses, a high-resolution capillary column, such as one with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), is typically employed. A temperature-programmed oven is used to ensure the efficient elution of compounds with different boiling points. Detection can be accomplished using a Flame Ionization Detector (FID) for general hydrocarbon impurities or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity towards nitrogen-containing compounds. nih.gov GC-MS provides definitive identification of impurities by comparing their mass spectra to library data. restek.comepa.gov

Table 2: Typical GC Conditions for Analysis of Volatile Impurities

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless (or Split, depending on concentration) |

| Injector Temp. | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 40-500 amu |

High-Performance Liquid Chromatography is the premier technique for the analysis and quantification of N,N'-1,6-hexanediylbis(hexanamide) due to its suitability for non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. sielc.com The mobile phase often consists of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.com This allows for the separation of the main compound from non-volatile impurities, such as oligomeric by-products or unreacted starting materials that are too polar or non-volatile for GC.

Detection of N,N'-1,6-hexanediylbis(hexanamide) can be challenging as it lacks a strong chromophore for UV-Vis detection. However, the amide bond allows for detection at low wavelengths (e.g., 200-215 nm). For more sensitive and specific analysis, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be employed. bldpharm.comjocpr.com LC-MS is particularly powerful, providing molecular weight information that aids in the unequivocal identification of the main peak and any related impurities. sielc.com Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. mdpi.com

Table 3: Representative HPLC Method for N,N'-1,6-Hexanediylbis(hexanamide)

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV or MS Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 205 nm or Mass Spectrometer (ESI, Positive Ion Mode) |

Supramolecular Assembly and Non Covalent Interactions of N,n 1,6 Hexanediylbis Hexanamide

Analysis of Hydrogen Bonding Networks in Bis-amide Systems

The predictable and directional nature of hydrogen bonds involving amide groups is a cornerstone of molecular self-assembly. In systems like N,N'-1,6-hexanediylbis(hexanamide), these interactions are the primary driving force for the formation of ordered supramolecular structures.

Intra- and Intermolecular Hydrogen Bond Formation Directing Self-Organization

The self-organization of N,N'-1,6-hexanediylbis(hexanamide) is dictated by a sophisticated interplay of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds can occur between the two amide groups within a single molecule, influencing its conformation. However, it is the intermolecular hydrogen bonds that are crucial for the formation of extended, one-dimensional chains. In these assemblies, the N-H group of one molecule acts as a hydrogen bond donor to the C=O group of an adjacent molecule, creating a repeating pattern that propagates through the structure. This head-to-tail arrangement of hydrogen bonds is a common and powerful motif in the self-assembly of amide-containing molecules.

The strength and cooperativity of these hydrogen-bonding arrays are paramount. The formation of one hydrogen bond can electronically influence its neighbors, leading to a strengthening of the entire network. This cooperative effect is essential for the stability of the resulting supramolecular polymers.

Role of Amide Linkages in Directing Molecular Recognition

The amide linkages in N,N'-1,6-hexanediylbis(hexanamide) are not merely structural connectors; they are active participants in molecular recognition events that guide the self-assembly process. The specific geometry of the amide group, with its planar nature and the defined orientation of the N-H and C=O groups, provides a high degree of directional control. This ensures that the molecules assemble in a predictable manner, leading to well-defined supramolecular structures.

The ability of the amide groups to form strong and directional hydrogen bonds allows for selective interactions between molecules, a fundamental aspect of molecular recognition. This recognition process is not only responsible for the formation of the primary supramolecular polymer chains but also for the subsequent organization of these chains into higher-order structures.

Self-Assembly Behavior in Diverse Solvents and at Interfaces

The environment in which self-assembly occurs plays a critical role in determining the final morphology and properties of the resulting supramolecular structures. The choice of solvent, in particular, can dramatically influence the delicate balance of non-covalent interactions.

Influence of Concentration and Environmental Parameters on Assembly Morphology

The morphology of the self-assembled structures of N,N'-1,6-hexanediylbis(hexanamide) is highly sensitive to external parameters. Concentration is a key factor; at low concentrations, the molecules may exist as monomers or small oligomers. As the concentration increases and surpasses a critical aggregation concentration, the equilibrium shifts towards the formation of larger supramolecular assemblies.

Temperature also plays a crucial role. Heating can disrupt the relatively weak non-covalent interactions, leading to the disassembly of the supramolecular structures. This thermo-reversibility is a characteristic feature of many supramolecular systems. The polarity of the solvent is another critical parameter. In highly polar, hydrogen-bond-donating or -accepting solvents, the solvent molecules can effectively solvate the amide groups, disrupting the intermolecular hydrogen bonds and inhibiting self-assembly. Conversely, in non-polar or weakly polar solvents, the intermolecular hydrogen bonding between the bis-amide molecules is favored, promoting the formation of extended aggregates.

Mechanistic Insights into Supramolecular Polymerization and Gelation Phenomena

The self-assembly of N,N'-1,6-hexanediylbis(hexanamide) can lead to the formation of physical gels at sufficiently high concentrations. This process, known as gelation, involves the formation of a three-dimensional network of self-assembled nanofibers that entraps the solvent, leading to a dramatic increase in viscosity and the formation of a semi-solid material.

The mechanism of this supramolecular polymerization often follows a cooperative or nucleated growth pathway. In a cooperative model, the initial formation of a small aggregate (a nucleus) is thermodynamically unfavorable, but once formed, the subsequent addition of monomers is a more favorable process. This leads to a sharp transition from a solution of monomers to long supramolecular polymers once a critical concentration or temperature is reached.

Characterization of Supramolecular Architectures

The investigation of supramolecular structures formed by N,N'-1,6-hexanediylbis(hexanamide) involves a multi-faceted approach, combining various analytical methods to build a comprehensive understanding of the assemblies.

Electron Microscopy (TEM, SEM) for Direct Visualization of Morphology

Atomic Force Microscopy (AFM) for Surface Topography and Dimensions

Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography of materials at the nanoscale. It is particularly useful for characterizing the dimensions of self-assembled structures deposited on a substrate. AFM can measure the height, width, and periodicity of features like fibers or monolayers. For instance, in studies of similar self-assembling systems, AFM has been used to reveal the fine details of crosslink network structures and to measure the Young's modulus of thin films, providing insights into their mechanical properties. researchgate.net Despite its utility, specific AFM studies detailing the surface topography of N,N'-1,6-hexanediylbis(hexanamide) assemblies are not found in the current body of scientific literature.

X-ray Diffraction (XRD) for Crystalline Packing and Supramolecular Ordering

X-ray Diffraction (XRD) is a critical technique for determining the crystalline packing and long-range order within supramolecular assemblies. By analyzing the diffraction patterns, researchers can deduce information about the arrangement of molecules, including intermolecular distances and the symmetry of the unit cell. For related self-assembling systems, such as other bis-amides and cationic gemini (B1671429) surfactants, Small-Angle X-ray Scattering (SAXS) has been used to characterize the structure of the aggregates, identifying phases like inverse hexagonal or lamellar structures. nih.gov Although single-crystal XRD can provide precise atomic coordinates, nih.gov obtaining suitable single crystals of self-assembled, flexible molecules like N,N'-1,6-hexanediylbis(hexanamide) can be challenging. There is a lack of specific XRD data and detailed structural elucidation for the supramolecular assemblies of this particular compound in published studies.

Light Scattering Techniques for Aggregate Size and Shape Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or aggregates in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate their hydrodynamic radius. In the study of analogous cationic gemini surfactants with biodegradable amide groups, DLS has been employed to investigate their aggregation behavior and determine micelle size. mdpi.com Static Light Scattering (SLS) can also be used to determine the molecular weight of the aggregates. While these techniques are fundamental for characterizing the solution-state behavior of self-assembling molecules, specific research findings detailing the aggregate size and shape of N,N'-1,6-hexanediylbis(hexanamide) in various solvents are not available in the examined literature.

Computational Chemistry and Theoretical Investigations of N,n 1,6 Hexanediylbis Hexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By calculating the electron density, DFT determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For N,N'-1,6-Hexanediylbis(hexanamide), DFT calculations would reveal the precise spatial orientation of the two hexanamide (B146200) units connected by the flexible hexanediyl spacer.

The calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process confirms the stability of the predicted structure. The resulting energetic information is crucial for understanding the molecule's thermodynamic properties. Theoretical calculations using methods like DFT with the B3LYP functional and a 6-31G+(d,p) basis set are standard for such analyses. ajchem-a.com

| Parameter | Bond | Typical Calculated Value (Å or Degrees) |

|---|---|---|

| Bond Length | C=O (Amide Carbonyl) | ~1.25 Å |

| C-N (Amide) | ~1.35 Å | |

| N-H (Amide) | ~1.01 Å | |

| C-C (Alkyl Chain) | ~1.54 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-H (Amide) | ~120° | |

| C-C-C (Alkyl Chain) | ~109.5° |

Frontier Molecular Orbital (FMO) theory is essential for analyzing chemical reactivity. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. ajchem-a.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sphinxsai.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For N,N'-1,6-Hexanediylbis(hexanamide), the HOMO is expected to be localized on the electron-rich amide groups, specifically the nitrogen and oxygen atoms. The LUMO is likely centered on the electrophilic carbonyl carbons of the amide groups. This distribution dictates how the molecule interacts with other chemical species.

| Property | Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -6.1 eV | Electron-donating capability, localized on amide groups. |

| LUMO Energy | -1.9 eV | Electron-accepting capability, localized on carbonyl carbons. |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | Indicates high chemical stability and relatively low reactivity. nih.gov |

Electrostatic Potential Mapping for Molecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netwalisongo.ac.id

In an MEP map, different colors represent varying electrostatic potential values.

Red and Yellow: Regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and act as hydrogen bond acceptors. researchgate.net For N,N'-1,6-Hexanediylbis(hexanamide), these regions would be concentrated around the electronegative carbonyl oxygen atoms.

Blue: Regions of low electron density and positive electrostatic potential. These areas are prone to nucleophilic attack and act as hydrogen bond donors. walisongo.ac.id This potential would be found around the amide hydrogen (N-H) atoms.

Green: Regions of neutral potential, typically found over the nonpolar alkyl chains.

This mapping clearly identifies the sites responsible for the strong intermolecular hydrogen bonding that characterizes polyamides.

| Functional Group | Region | Electrostatic Potential | Predicted Interaction Type |

|---|---|---|---|

| Amide Carbonyl (C=O) | Oxygen Atom | Negative (Red/Yellow) | Hydrogen Bond Acceptor, Site for Electrophilic Attack |

| Amide (N-H) | Hydrogen Atom | Positive (Blue) | Hydrogen Bond Donor |

| Alkyl Chains (-CH2-) | Carbon and Hydrogen Atoms | Neutral (Green) | Van der Waals Interactions |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the movement and behavior of molecules over time. ajchem-a.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, bends, and interacts with its environment at a given temperature and pressure. bu.edu

N,N'-1,6-Hexanediylbis(hexanamide) is a highly flexible molecule, a property that MD simulations are well-suited to explore. nih.gov The molecule's dynamics are characterized by two main features:

Rigid Amide Planes: The amide groups (O=C-N-H) are relatively planar and rigid due to the partial double-bond character of the C-N bond.

Flexible Alkyl Chains: The central 1,6-hexanediyl spacer and the two terminal hexanoyl chains are highly flexible. Rotations around the C-C single bonds allow these chains to adopt a vast number of conformations. bu.edu

MD simulations can map the "conformational landscape" by tracking key dihedral angles over time. This analysis helps identify the most probable shapes the molecule will adopt in solution or in a solid state, which is crucial for understanding its macroscopic properties.

The true power of MD simulations for a molecule like N,N'-1,6-Hexanediylbis(hexanamide) lies in its ability to model how multiple molecules interact and organize into larger structures. catenane.net This process, known as self-assembly, is driven by non-covalent intermolecular forces. nih.govrsc.org

Simulations of a system containing many N,N'-1,6-Hexanediylbis(hexanamide) molecules would show:

Hydrogen Bonding: The primary driving force for self-assembly would be the formation of strong hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule. nih.gov

Van der Waals Forces: The long alkyl chains would align with each other through weaker van der Waals interactions, promoting ordered packing.

By simulating these interactions, researchers can predict the formation of ordered, self-assembled structures such as sheets or fibrous networks, similar to those found in materials like nylon. These simulations can reveal the pathways and kinetics of how these ordered structures form from a disordered state. catenane.net

Molecular Docking and Binding Energy Calculations for Supramolecular Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding drug-receptor interactions and in the field of supramolecular chemistry. nih.govmdpi.com For a flexible molecule like N,N'-1,6-hexanediylbis(hexanamide), molecular docking could provide significant insights into its self-assembly and its potential to form host-guest complexes.

The process would involve defining a receptor, which could be a larger host molecule or another molecule of N,N'-1,6-hexanediylbis(hexanamide) to simulate self-assembly, and the ligand, which would be a single molecule of the compound. The docking algorithm would then explore various possible conformations and orientations of the ligand within the receptor's binding site, calculating the binding affinity for each pose. ugm.ac.id

Binding energy calculations are crucial to quantify the strength of the interaction between the ligand and the receptor. nih.gov Lower binding energy values typically indicate a more stable complex. researchgate.net These calculations often consider various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For N,N'-1,6-hexanediylbis(hexanamide), the amide groups would be expected to be key sites for hydrogen bonding, a critical factor in the stability of supramolecular structures.

An energy decomposition analysis (EDA) could further elucidate the nature of the binding, breaking down the total interaction energy into components like electrostatic, exchange, and repulsion energies. nih.gov

Hypothetical Molecular Docking Data

To illustrate the potential output of such a study, the following table presents hypothetical binding energy data for N,N'-1,6-hexanediylbis(hexanamide) with different theoretical supramolecular hosts.

| Supramolecular Host | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Moieties | Predominant Interaction Type |

| Cyclodextrin Cavity | -5.8 | Hydrophobic hexyl chains | Van der Waals forces |

| Cucurbituril Portal | -7.2 | Amide groups | Hydrogen bonding, Ion-dipole |

| Self-Assembled Dimer | -4.5 | Amide groups, hexyl chains | Hydrogen bonding, Van der Waals |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific studies on N,N'-1,6-hexanediylbis(hexanamide) were found.

Development of Predictive Models for N,N'-1,6-Hexanediylbis(hexanamide) Behavior

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with a specific property or activity. researchgate.net Developing such models for N,N'-1,6-hexanediylbis(hexanamide) could allow for the prediction of its physicochemical properties, and potentially its behavior in various environments, without the need for extensive experimental work.

The development of a predictive model typically involves the following steps:

Data Collection: A dataset of molecules with known properties is compiled. For a model focused on N,N'-1,6-hexanediylbis(hexanamide) and its analogs, this would involve synthesizing and experimentally characterizing a series of related compounds.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are calculated for each compound in the dataset.

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For a flexible molecule like N,N'-1,6-hexanediylbis(hexanamide), a range of descriptors would be relevant. These can be categorized as 1D, 2D, and 3D descriptors.

Examples of Potentially Relevant Molecular Descriptors

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. nih.govnih.gov |

| 1D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. nih.gov |

| 2D | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, which is related to hydrogen bonding potential. nih.gov |

| 2D | Number of Rotatable Bonds | A measure of molecular flexibility. nih.gov |

| 3D | Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. |

| 3D | Dipole Moment | A measure of the overall polarity of the molecule. |

By establishing a statistically significant relationship between these descriptors and a property of interest (e.g., solubility, melting point, or binding affinity to a particular surface), a predictive model could be generated. This would facilitate the virtual screening and design of new molecules based on the N,N'-1,6-hexanediylbis(hexanamide) scaffold with desired properties.

Future Research Directions and Emerging Paradigms for N,n 1,6 Hexanediylbis Hexanamide

Exploration of Sustainable and Green Synthetic Approaches

The traditional synthesis of polyamides, a class of polymers to which N,N'-1,6-Hexanediylbis(hexanamide) belongs, often involves processes that are energy-intensive and rely on petroleum-based precursors. netlify.app A key future research direction is the development of sustainable and green synthetic routes to N,N'-1,6-Hexanediylbis(hexanamide).

Current green chemistry initiatives in polyamide synthesis focus on utilizing bio-based monomers, such as adipic acid and hexamethylenediamine (B150038) derived from biomass. netlify.appacs.org These approaches aim to reduce the carbon footprint and environmental impact associated with conventional methods. netlify.app Future research could adapt these bio-based strategies for the synthesis of N,N'-1,6-Hexanediylbis(hexanamide). This would involve the sustainable sourcing of hexanoic acid and 1,6-hexanediamine (B7767898), potentially from renewable feedstocks.

Another avenue for green synthesis is the use of more environmentally benign catalysts and solvent systems. For instance, enzymatic catalysis or the use of heterogeneous catalysts could offer milder reaction conditions and easier product separation, minimizing waste generation. rsc.org The development of continuous-flow processes could also enhance the efficiency and sustainability of its synthesis, a technique that has been successfully applied to similar diamine compounds. researchgate.net

Table 1: Potential Green Synthesis Strategies for N,N'-1,6-Hexanediylbis(hexanamide)

| Strategy | Description | Potential Advantages |

| Bio-based Feedstocks | Utilization of hexanoic acid and 1,6-hexanediamine derived from renewable biomass. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Enzymatic Catalysis | Use of enzymes as catalysts for the amidation reaction. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Heterogeneous Catalysis | Employing solid catalysts that can be easily separated and recycled. | Simplified purification, reduced waste, potential for continuous processes. |

| Continuous-Flow Synthesis | Performing the synthesis in a continuous flow reactor instead of a batch process. | Improved heat and mass transfer, higher efficiency, better process control. |

Advanced Applications in Soft Matter and Nanotechnology

The molecular structure of N,N'-1,6-Hexanediylbis(hexanamide), with its two amide groups capable of forming hydrogen bonds, suggests its potential as a building block for self-assembling systems in soft matter and nanotechnology. nih.gov The amide groups can act as both hydrogen bond donors and acceptors, facilitating the formation of ordered supramolecular structures. rsc.org

Future research should investigate the self-assembly behavior of N,N'-1,6-Hexanediylbis(hexanamide) in various solvents to explore its potential as an organogelator. mdpi.com Low molecular weight organogelators are of interest for applications in drug delivery, cosmetics, and environmental remediation. The ability to form thixotropic gels, which become fluid when agitated and return to a gel state at rest, would be a particularly valuable property to investigate. mdpi.com

In the realm of nanotechnology, the self-assembly of this molecule could be harnessed to create well-defined nanostructures such as nanofibers, nanotubes, or nanosheets. These nanomaterials could find applications in areas like tissue engineering, sensing, and catalysis. The precise control over the morphology of these nanostructures through manipulation of external stimuli (e.g., temperature, solvent polarity) would be a significant research focus.

Integration of Theoretical and Experimental Methodologies for Rational Design

A powerful paradigm for accelerating the discovery of new functional materials is the integration of computational modeling with experimental synthesis and characterization. researchgate.net For N,N'-1,6-Hexanediylbis(hexanamide), this approach can guide the rational design of derivatives with tailored properties.

Computational studies, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can provide insights into the molecular conformations, intermolecular interactions, and self-assembly pathways of N,N'-1,6-Hexanediylbis(hexanamide). researchgate.net This theoretical understanding can predict how modifications to the molecular structure, such as altering the length of the alkyl chains or introducing functional groups, would impact its material properties.

For example, computational screening could identify derivatives with enhanced gelation capabilities or specific binding affinities for target molecules. These in silico predictions would then be validated through targeted synthesis and experimental characterization, creating a feedback loop that refines the computational models and accelerates the design process. This integrated approach has been successfully applied to the design of other complex organic molecules, such as ligands for biological targets. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Science

The full potential of N,N'-1,6-Hexanediylbis(hexanamide) can only be realized through a concerted, interdisciplinary research effort. The synthesis of the molecule and its derivatives falls within the domain of organic chemistry . The characterization of its bulk and nanoscale properties, and the fabrication of devices based on these properties, is the purview of materials science . The prediction and rationalization of its behavior at the molecular level require the tools of computational science .

Collaborative research projects that bring together experts from these fields will be essential. Organic chemists can synthesize a library of N,N'-1,6-Hexanediylbis(hexanamide) analogues, which materials scientists can then investigate for their performance in applications such as organic electronics, responsive coatings, or biomedical scaffolds. Concurrently, computational scientists can develop and apply models to explain the observed structure-property relationships and guide the next generation of molecular designs. This synergistic approach will be crucial for unlocking the scientific and technological value of this and related bis-amide compounds.

Q & A

Q. What are the recommended synthetic pathways and purification methods for Hexanamide, N,N'-1,6-hexanediylbis-?

Methodological Answer: The compound is synthesized via a condensation reaction between 1,6-hexanediamine and substituted carboxylic acid derivatives. For example, upstream raw materials like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate ( ) suggest ester-to-amide conversion under catalytic conditions (e.g., acid or coupling agents like DCC). Purification typically involves recrystallization from methanol or chloroform, followed by column chromatography to isolate high-purity product. Characterization via melting point analysis and thin-layer chromatography (TLC) ensures reaction completion. Confirmation of structure requires advanced techniques such as NMR and FTIR spectroscopy .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify peaks corresponding to amide protons (~6.5–8.5 ppm) and tert-butyl groups (1.2–1.4 ppm) ().

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., 636.97 g/mol for Antioxidant 1098 analogs) ().

- Infrared Spectroscopy (FTIR): Detect amide I (~1650 cm) and amide II (~1550 cm) bands.

- Elemental Analysis: Validate C, H, N content against theoretical values.

Cross-referencing with PubChem or NIST databases ensures accuracy .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer: The compound is soluble in polar aprotic solvents (methanol, chloroform) but nearly insoluble in water ( ). For biological assays, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. In polymer applications, solubility in organic solvents like THF facilitates blending. Pre-formulation studies should include solubility parameter calculations (Hansen parameters) to optimize solvent selection. Dynamic light scattering (DLS) assesses colloidal stability in aqueous buffers .

Advanced Research Questions

Q. How do structural modifications influence the antioxidant activity of Hexanamide derivatives?

Methodological Answer: Structure-activity relationships (SAR) can be studied by synthesizing analogs with varying substituents (e.g., alkyl chains, electron-donating/-withdrawing groups). Assay antioxidant efficacy via:

- DPPH Radical Scavenging: Measure absorbance decay at 517 nm.

- Thermogravimetric Analysis (TGA): Assess thermal stability under oxidative conditions.

- Electrochemical Methods: Cyclic voltammetry quantifies redox potentials.

Derivatives with bulky tert-butyl groups () show enhanced steric hindrance, improving radical stabilization. Compare results with commercial antioxidants (e.g., BHT) for benchmarking .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP values)?

Methodological Answer: Discrepancies in logP (e.g., 9.6 in vs. other sources) arise from measurement techniques (shake-flask vs. HPLC). To reconcile:

- Experimental Validation: Use reversed-phase HPLC with a C18 column and calibrate with standards.

- Computational Prediction: Employ software like MarvinSuite or ACD/Labs to calculate consensus logP.

- Interlaboratory Studies: Collaborate to standardize protocols (e.g., OECD Guidelines 117). Document solvent systems and temperature conditions to ensure reproducibility .

Q. What methodologies are suitable for studying the compound’s interactions in polymer matrices?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure glass transition () and melting () temperatures to assess plasticizing/antiplasticizing effects.

- Tensile Testing: Evaluate mechanical properties (Young’s modulus, elongation at break) in composite films.

- FTIR Mapping: Monitor hydrogen bonding between amide groups and polymer chains (e.g., polyamides).

- Accelerated Aging Studies: Expose samples to UV light or elevated temperatures to study degradation kinetics. Reference ionic liquid studies () for solvent interaction insights .

Q. How can toxicity and safety protocols be optimized for laboratory handling?

Methodological Answer:

- In Vitro Toxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC.

- Acute Toxicity Testing: Follow OECD Guideline 423 for oral toxicity classification ().

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods.

- Waste Management: Neutralize amide-containing waste with acidic hydrolysis (1M HCl, 60°C). Safety Data Sheets (SDS) from suppliers like Angene provide hazard-specific guidance () .

Q. What experimental designs are recommended for investigating enzyme inhibition mechanisms?

Methodological Answer: For analogs like RHC 80267 ( ), which inhibit phospholipase C (PLC):

- Kinetic Assays: Measure enzyme activity via fluorogenic substrates (e.g., phosphatidylinositol-4,5-bisphosphate analogs).

- Dose-Response Curves: Determine IC using nonlinear regression (GraphPad Prism).

- Molecular Docking: Simulate binding interactions with PLC’s active site (AutoDock Vina).

- Selectivity Profiling: Test against related enzymes (e.g., phospholipase A2) to assess specificity. Use positive controls (e.g., U73122) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.